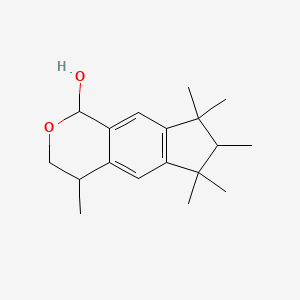![molecular formula C13H20O3 B15287542 methyl 2-[3-oxo-2-[(Z)-pent-1-enyl]cyclopentyl]acetate](/img/structure/B15287542.png)
methyl 2-[3-oxo-2-[(Z)-pent-1-enyl]cyclopentyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-Jasmonic acid methyl ester is a naturally occurring organic compound that belongs to the family of jasmonates. These compounds are derived from jasmonic acid, a plant hormone that plays a crucial role in regulating plant growth, development, and stress responses. (+/-)-Jasmonic acid methyl ester is known for its role in plant defense mechanisms, particularly in response to herbivory and pathogen attacks.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Jasmonic acid methyl ester typically involves the esterification of jasmonic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
Jasmonic acid+MethanolAcid catalyst(+/-)-Jasmonic acid methyl ester+Water
Industrial Production Methods
Industrial production of (+/-)-Jasmonic acid methyl ester often employs similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the esterification process. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity (+/-)-Jasmonic acid methyl ester.
Análisis De Reacciones Químicas
Types of Reactions
(+/-)-Jasmonic acid methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form jasmonic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert it back to jasmonic acid or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Jasmonic acid and its oxidized derivatives.
Reduction: Reduced forms of jasmonic acid.
Substitution: Various substituted jasmonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(+/-)-Jasmonic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other jasmonates and related compounds.
Biology: It is extensively studied for its role in plant physiology, particularly in stress responses and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in agriculture to enhance plant resistance to pests and diseases, and in the fragrance industry for its pleasant aroma.
Mecanismo De Acción
The mechanism of action of (+/-)-Jasmonic acid methyl ester involves its interaction with specific receptors in plants, such as the jasmonate ZIM-domain (JAZ) proteins. Upon binding to these receptors, it triggers a cascade of signaling events that lead to the activation of defense genes and the production of secondary metabolites involved in plant defense. The molecular targets and pathways involved include the COI1-JAZ signaling pathway and the activation of transcription factors like MYC2.
Comparación Con Compuestos Similares
Similar Compounds
Methyl jasmonate: Another ester of jasmonic acid, widely studied for its similar biological activities.
Jasmonic acid: The parent compound, which also plays a crucial role in plant defense mechanisms.
12-Oxo-phytodienoic acid (OPDA): A precursor in the biosynthesis of jasmonic acid and its derivatives.
Uniqueness
(+/-)-Jasmonic acid methyl ester is unique due to its specific ester functional group, which imparts distinct chemical properties and biological activities. Its volatility and ability to act as a signaling molecule in plants make it particularly valuable in agricultural and biological research.
Propiedades
Fórmula molecular |
C13H20O3 |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
methyl 2-[3-oxo-2-[(Z)-pent-1-enyl]cyclopentyl]acetate |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h5-6,10-11H,3-4,7-9H2,1-2H3/b6-5- |
Clave InChI |
HZUIVFLJTXUXNQ-WAYWQWQTSA-N |
SMILES isomérico |
CCC/C=C\C1C(CCC1=O)CC(=O)OC |
SMILES canónico |
CCCC=CC1C(CCC1=O)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


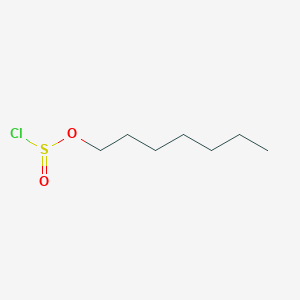
![(NE)-N-[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-ylidene]hydroxylamine](/img/structure/B15287474.png)
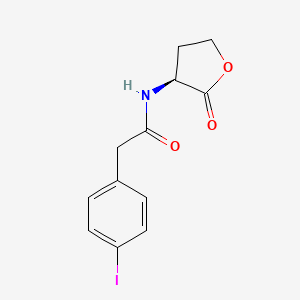


![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B15287500.png)
![4-Hydroxy-alpha-[2-[[(4-hydroxyphenyl)methyl]amino]propyl]-benzenemethanol](/img/structure/B15287504.png)
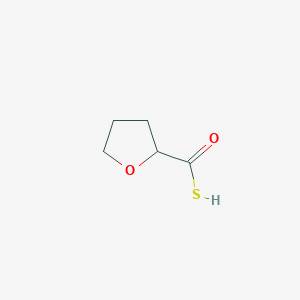
![3-[1-(4-Chlorobenzyl)-5-(2-Fluoro-2'-Methylbiphenyl-4-Yl)-3-Methyl-1h-Indol-2-Yl]-2,2-Dimethylpropanoic Acid](/img/structure/B15287508.png)
![5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide](/img/structure/B15287512.png)
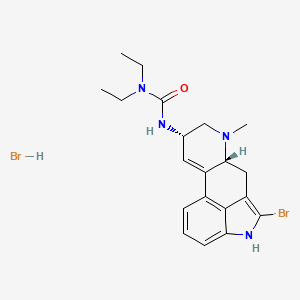
![[2-Fluoro-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B15287528.png)
